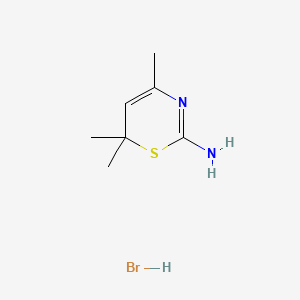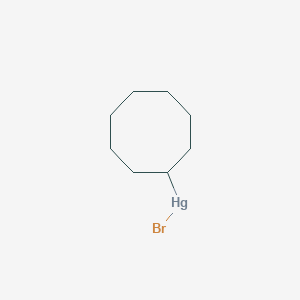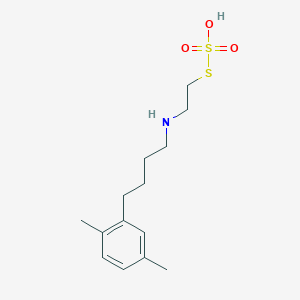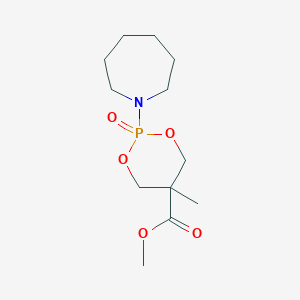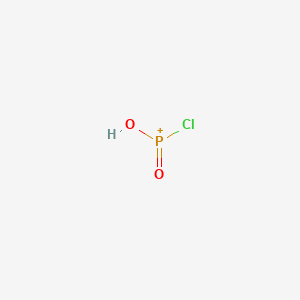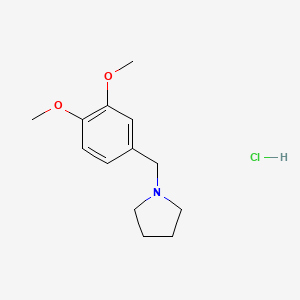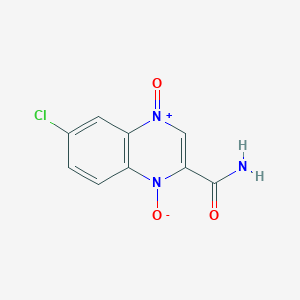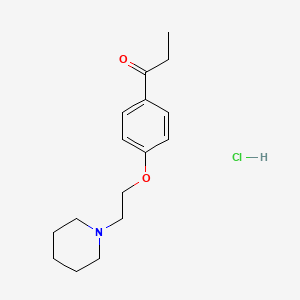
Propiophenone, 4'-(2-(piperidino)ethoxy)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride can be achieved through several methods. One common approach involves the reaction of propiophenone with 2-(piperidino)ethanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .
Another method involves the use of microwave irradiation to facilitate the reaction between propiophenone and 2-(piperidino)ethanol. This method offers high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride can be compared with other similar compounds, such as:
Propiophenone derivatives: These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.
Piperidine derivatives: These compounds contain the piperidine moiety and exhibit similar chemical and biological properties.
The uniqueness of Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride lies in its specific combination of the propiophenone and piperidine moieties, which confer distinct chemical reactivity and biological activity .
特性
CAS番号 |
20800-21-9 |
|---|---|
分子式 |
C16H24ClNO2 |
分子量 |
297.82 g/mol |
IUPAC名 |
1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-16(18)14-6-8-15(9-7-14)19-13-12-17-10-4-3-5-11-17;/h6-9H,2-5,10-13H2,1H3;1H |
InChIキー |
BULPTRZIVYADRL-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC=C(C=C1)OCCN2CCCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


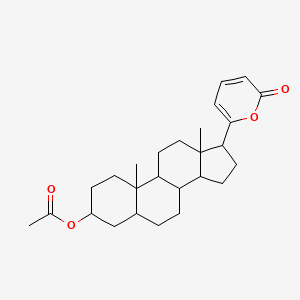
![1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]](/img/structure/B14704555.png)

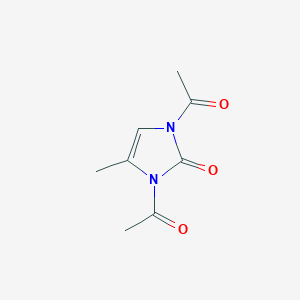

![Phosphine, tris[2-(methylthio)phenyl]-](/img/structure/B14704579.png)
